[(1-Methyl-1H-pyrazol-4-yl)methyl](2-methylbutan-2-yl)amine
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Overview
Description
(1-Methyl-1H-pyrazol-4-yl)methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl group on the pyrazole ring and a 2-methylbutan-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with 2-methylbutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(1-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-Methyl-1H-pyrazol-4-yl)methylamine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, such as the presence of both a methyl group on the pyrazole ring and a 2-methylbutan-2-yl group. These features can influence its reactivity, binding properties, and overall functionality, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-10(2,3)11-6-9-7-12-13(4)8-9/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
WYHZSOKJGLITFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CN(N=C1)C |
Origin of Product |
United States |
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